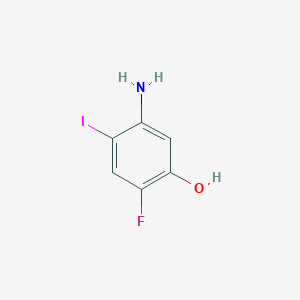
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, a tetrahydrofuran ring, and a tetrahydropyrimidinone ring, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate typically involves multiple steps, including the formation of the pyrrolidinone, tetrahydrofuran, and tetrahydropyrimidinone rings. The key steps in the synthetic route may include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.
Formation of the Tetrahydrofuran Ring: This step may involve the cyclization of a diol or a hydroxy acid derivative using an acid catalyst.
Formation of the Tetrahydropyrimidinone Ring: This can be accomplished through the condensation of a urea derivative with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems. Additionally, purification methods such as crystallization, chromatography, and recrystallization may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the pyrrolidinone and tetrahydropyrimidinone rings can be reduced to form alcohols.
Substitution: The acrylate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl groups can yield alcohols.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Due to its potential biological activity, this compound may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Pathway Modulation: The compound may modulate specific cellular pathways, such as those involved in cell proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionate: This compound has a similar structure but with a propionate group instead of an acrylate group.
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)butyrate: This compound has a similar structure but with a butyrate group instead of an acrylate group.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C16H17N3O9 |
|---|---|
Peso molecular |
395.32 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-3-yl) (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate |
InChI |
InChI=1S/C16H17N3O9/c20-6-10-8(21)3-12(27-10)19-5-7(14(24)18-16(19)26)1-2-13(23)28-9-4-11(22)17-15(9)25/h1-2,5,8-10,12,20-21H,3-4,6H2,(H,17,22,25)(H,18,24,26)/b2-1+/t8-,9?,10+,12+/m0/s1 |
Clave InChI |
VQSIPUJELYTXCD-USJBSZPASA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)OC3CC(=O)NC3=O)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)OC3CC(=O)NC3=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)








![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
